
Sabizabulin
描述
沙比珠林是一种化学化合物,属于吲哚和咪唑衍生物类。 它于2012年由Dalton、Li和Miller首次报道 . 沙比珠林正在被研究作为一种有丝分裂抑制剂和化疗药物,特别是在去势抵抗性转移性前列腺癌和SARS-CoV-2(COVID-19)感染中 . 它作用于微管,这是细胞骨架的一个组成部分,并且在抑制肿瘤生长和病毒复制方面显示出潜力 .
准备方法
沙比珠林的合成涉及多个步骤,从吲哚和咪唑衍生物的制备开始。反应条件通常包括使用特定的试剂和催化剂来促进目标化合物的形成。 工业生产方法侧重于通过控制反应条件和纯化过程来优化沙比珠林的产率和纯度 .
化学反应分析
沙比珠林经历各种化学反应,包括:
氧化: 沙比珠林可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可用于修饰沙比珠林中的官能团。
取代: 取代反应涉及用另一个官能团取代一个官能团,这可以改变化合物的性质。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .
科学研究应用
Pharmacokinetics
Sabizabulin is not a substrate of P-glycoprotein, which is significant as overexpression of this protein can lead to resistance against conventional cancer therapies such as taxanes. Its oral bioavailability allows for convenient administration in clinical settings .
Clinical Trials Overview
This compound has been evaluated in multiple clinical trials for its efficacy in treating hospitalized patients with moderate to severe COVID-19 at high risk for acute respiratory distress syndrome (ARDS). A notable Phase 3 trial demonstrated a statistically significant reduction in mortality rates among patients treated with this compound compared to those receiving a placebo.
Key Findings
- Mortality Reduction : The Phase 3 study reported a 55.2% relative reduction in deaths (p=0.0042) among patients treated with this compound .
- Days in ICU : Patients receiving this compound spent 43% fewer days in the intensive care unit compared to the placebo group (p=0.0013) .
- Mechanical Ventilation : There was a 49% relative reduction in days on mechanical ventilation (p=0.0013) .
- Safety Profile : this compound was well tolerated, with lower incidences of adverse events compared to placebo .
Data Summary Table
Endpoint | This compound Group | Placebo Group | Relative Reduction (%) | p-value |
---|---|---|---|---|
Mortality Rate (Day 60) | 20.2% | 45.1% | 55.2% | 0.0042 |
Days in ICU | Reduced by 43% | - | - | 0.0013 |
Days on Mechanical Ventilation | Reduced by 49% | - | - | 0.0013 |
Days in Hospital | Reduced by 26% | - | - | 0.0277 |
Treatment of Castration-Resistant Prostate Cancer
This compound is also being investigated for its potential efficacy against castration-resistant prostate cancer. Initial studies indicate promising outcomes regarding tumor response and safety.
Clinical Insights
In early-phase trials, chronic oral dosing of this compound showed preliminary antitumor activity, suggesting its potential as a viable treatment option for patients with advanced prostate cancer . The favorable safety profile observed supports further investigation into its long-term use.
Case Study: COVID-19 Treatment Efficacy
In a multicenter randomized controlled trial involving 204 patients , the results indicated that this compound significantly improved survival rates among those at high risk for ARDS:
- Patient Demographics : The study included patients aged 40-80 years with moderate to severe COVID-19.
- Treatment Regimen : Participants received either 9 mg of this compound daily or placebo for up to 21 days .
The trial was halted early due to clear efficacy signals, highlighting this compound's potential as a critical intervention during the pandemic .
Case Study: Prostate Cancer Treatment
In ongoing studies focusing on castration-resistant prostate cancer, this compound has demonstrated:
作用机制
沙比珠林通过与微管β亚基的秋水仙碱结合位点和α亚基上的一个新位点结合发挥作用。 这种结合会导致微管解聚并阻止其聚合 . 通过抑制有丝分裂纺锤体的形成,沙比珠林直接抑制肿瘤细胞的有丝分裂和试图形成新血管的内皮细胞 . 此外,它还抑制了包括SARS-CoV-2在内的病毒颗粒的运输以及促炎细胞因子的释放 .
相似化合物的比较
沙比珠林与其他类似化合物相比具有独特性,因为它具有双重抗病毒和抗炎活性。类似的化合物包括:
紫杉醇: 一种广泛使用的化疗药物,也靶向微管,但具有不同的结合位点和作用机制。
秋水仙碱: 另一种微管抑制剂,具有不同的结合位点和临床应用。
多西他赛: 与紫杉醇类似,它靶向微管,但具有不同的药代动力学特性.
生物活性
Sabizabulin, an orally bioavailable compound, has emerged as a significant agent in the treatment of various conditions, particularly in oncology and infectious diseases like COVID-19. Its primary mechanism involves disrupting microtubule dynamics, which is crucial for cell division and intracellular transport. This article delves into the biological activity of this compound, focusing on its efficacy in cancer treatment and its role in managing severe COVID-19.
This compound targets the colchicine binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption affects both rapidly dividing cancer cells and viral replication processes, making it a dual-action agent with anti-cancer and antiviral properties.
Key Mechanisms:
- Microtubule Disruption : Prevents mitotic spindle formation, leading to cell cycle arrest.
- Anti-inflammatory Effects : Reduces cytokine production, thereby mitigating inflammatory responses associated with viral infections.
Clinical Efficacy in Cancer Treatment
Recent studies have highlighted this compound's potential as an alternative to traditional taxanes in treating HER2+ breast cancer. The compound has demonstrated potent anti-proliferative effects with low nanomolar IC50 values.
In Vitro Studies
- Cell Lines : this compound was tested on HER2+ breast cancer cell lines (e.g., BT474, SKBR3).
- Results :
- IC50 values ranged from 8 to 9 nM.
- Induced apoptosis as evidenced by PARP and caspase-3 cleavage.
- Inhibited colony formation significantly compared to control groups.
In Vivo Studies
- Xenograft Models : this compound showed substantial tumor growth inhibition in both ER+/PR+/HER2+ and HER2+ metastatic patient-derived xenograft models.
- Efficacy Comparison : Comparable anti-metastatic efficacy to paclitaxel but with lower toxicity and favorable oral bioavailability .
Clinical Trials for COVID-19
This compound has also been evaluated for its effectiveness in treating hospitalized patients with moderate to severe COVID-19. A Phase 3 clinical trial demonstrated significant reductions in mortality rates among patients treated with this compound compared to those receiving placebo.
Phase 3 Trial Results
- Population : High-risk hospitalized adults.
- Primary Endpoint : 55.2% reduction in deaths (20.2% mortality in this compound group vs. 45.1% in placebo).
- Secondary Endpoints :
- 43% reduction in ICU days.
- 49% reduction in days on mechanical ventilation.
- 26% reduction in overall hospital stay.
- Safety Profile : this compound was well tolerated, with fewer adverse events compared to placebo .
Summary of Findings
Study Type | Condition | Key Findings |
---|---|---|
In Vitro | Breast Cancer | Low nanomolar IC50; induces apoptosis |
In Vivo | Breast Cancer | Significant tumor growth inhibition |
Phase 3 Trial | COVID-19 | 55.2% reduction in mortality; favorable safety |
属性
IUPAC Name |
[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGVHOVEXMOLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332881-26-1 | |
Record name | Sabizabulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sabizabulin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L1JX37J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。